molecular formula C12H12N2O4 B13904748 Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate

Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate

Cat. No.: B13904748
M. Wt: 248.23 g/mol
InChI Key: KRCZCBQBGXVOMZ-UHFFFAOYSA-N
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Description

Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate typically involves the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at low temperatures (0–5 °C) and monitored using thin layer chromatography (TLC) with a solvent mixture of n-hexane and ethyl acetate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzoate moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate

InChI

InChI=1S/C12H12N2O4/c1-8-11(14-18-13-8)7-17-10-5-3-9(4-6-10)12(15)16-2/h3-6H,7H2,1-2H3

InChI Key

KRCZCBQBGXVOMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1COC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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